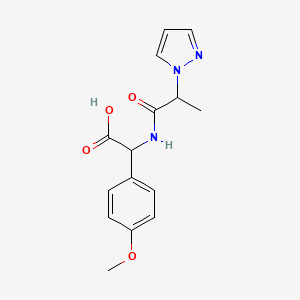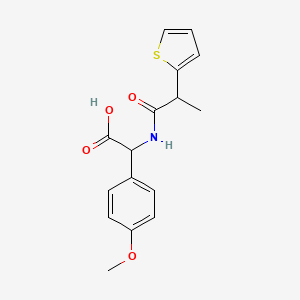![molecular formula C12H11BrFNO3 B6663064 1-[[2-(3-Bromo-4-fluorophenyl)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B6663064.png)
1-[[2-(3-Bromo-4-fluorophenyl)acetyl]amino]cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[2-(3-Bromo-4-fluorophenyl)acetyl]amino]cyclopropane-1-carboxylic acid is a synthetic organic compound that features a cyclopropane ring, a carboxylic acid group, and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[2-(3-Bromo-4-fluorophenyl)acetyl]amino]cyclopropane-1-carboxylic acid typically involves multiple steps:
Preparation of 3-Bromo-4-fluoroacetophenone: This can be achieved through the bromination and fluorination of acetophenone.
Formation of 2-(3-Bromo-4-fluorophenyl)acetic acid: The acetophenone derivative undergoes a Friedel-Crafts acylation reaction to introduce the acetic acid moiety.
Cyclopropanation: The acetic acid derivative is then subjected to cyclopropanation using diazomethane or a similar reagent to form the cyclopropane ring.
Amidation: Finally, the cyclopropane carboxylic acid is reacted with an amine to form the desired amide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[[2-(3-Bromo-4-fluorophenyl)acetyl]amino]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or ammonia can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Medicinal Chemistry: The compound could be explored as a potential drug candidate due to its unique structural features.
Materials Science: Its properties might make it useful in the development of new materials with specific characteristics.
Biological Studies: The compound could be used to study the effects of cyclopropane-containing molecules on biological systems.
Mechanism of Action
The mechanism of action of 1-[[2-(3-Bromo-4-fluorophenyl)acetyl]amino]cyclopropane-1-carboxylic acid would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropane ring could play a role in stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
- 1-[[2-(3-Chloro-4-fluorophenyl)acetyl]amino]cyclopropane-1-carboxylic acid
- 1-[[2-(3-Bromo-4-chlorophenyl)acetyl]amino]cyclopropane-1-carboxylic acid
Uniqueness
1-[[2-(3-Bromo-4-fluorophenyl)acetyl]amino]cyclopropane-1-carboxylic acid is unique due to the specific combination of bromine and fluorine substituents on the phenyl ring, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different substituents.
Properties
IUPAC Name |
1-[[2-(3-bromo-4-fluorophenyl)acetyl]amino]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrFNO3/c13-8-5-7(1-2-9(8)14)6-10(16)15-12(3-4-12)11(17)18/h1-2,5H,3-4,6H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDXBPPFFLZERR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)NC(=O)CC2=CC(=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(5-Tert-butyl-1,2-oxazole-3-carbonyl)amino]-2-(4-methoxyphenyl)acetic acid](/img/structure/B6662981.png)


![2-[[4-(Ethylsulfanylmethyl)benzoyl]amino]-2-(4-methoxyphenyl)acetic acid](/img/structure/B6662992.png)
![2-(4-Methoxyphenyl)-2-[[2-(2-oxoazocan-1-yl)acetyl]amino]acetic acid](/img/structure/B6662993.png)
![2-(4-methoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonyl)amino]acetic acid](/img/structure/B6662995.png)
![1-[[2-[3-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbonyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B6662996.png)
![1-[[2-(3,4,5-Trimethoxyphenyl)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B6663010.png)
![1-[2-[(4-Chlorophenyl)sulfonylamino]propanoylamino]cyclopropane-1-carboxylic acid](/img/structure/B6663017.png)
![1-[3-(3-Nitrophenyl)propanoylamino]cyclopropane-1-carboxylic acid](/img/structure/B6663022.png)
![1-[[2-(4-Phenyltriazol-1-yl)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B6663033.png)
![1-[(1-Pyrazin-2-ylpiperidine-4-carbonyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B6663053.png)
![1-[[2-[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B6663054.png)
![1-[[2-(4-Propan-2-ylphenyl)-1,3-thiazole-4-carbonyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B6663073.png)
